molecular formula C10H10N2O2 B13836476 2-Benzimidazolinone, 1-propionyl-

2-Benzimidazolinone, 1-propionyl-

Cat. No.: B13836476
M. Wt: 190.20 g/mol
InChI Key: FLGFXKJXCJELJW-UHFFFAOYSA-N
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Description

2-Benzimidazolinone, 1-propionyl- is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzimidazolinone, a bicyclic urea compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Benzimidazolinone, 1-propionyl- typically involves the reaction of o-phenylenediamine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a copper catalyst, to facilitate the formation of the desired product . The reaction conditions often include refluxing the mixture and subsequent purification steps to isolate the compound.

Industrial Production Methods

Industrial production of 2-Benzimidazolinone, 1-propionyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum productivity.

Chemical Reactions Analysis

Types of Reactions

2-Benzimidazolinone, 1-propionyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolone oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-Benzimidazolinone, 1-propionyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzimidazolinone, 1-propionyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed mechanistic studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Benzimidazolinone: The parent compound with similar structural features.

    1,3-Dihydro-2H-benzimidazol-2-one: Another derivative with different functional groups.

    2-Hydroxybenzimidazole: A tautomeric form of benzimidazolinone.

Uniqueness

2-Benzimidazolinone, 1-propionyl- is unique due to its specific propionyl substitution, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-propanoyl-1H-benzimidazol-2-one

InChI

InChI=1S/C10H10N2O2/c1-2-9(13)12-8-6-4-3-5-7(8)11-10(12)14/h3-6H,2H2,1H3,(H,11,14)

InChI Key

FLGFXKJXCJELJW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2NC1=O

Origin of Product

United States

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